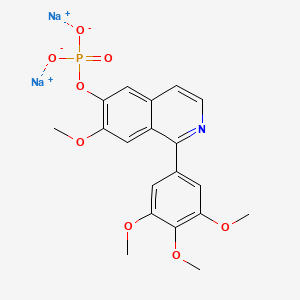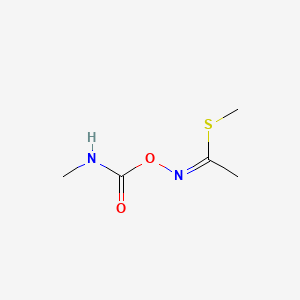
Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methomyl is a broad-spectrum oxime carbamate insecticide introduced in 1966 by E.I. du Pont de Nemours. It is commonly used to control arthropods, nematodes, flies, and crop pests . Methomyl is highly toxic to humans, livestock, pets, and wildlife, and its extensive use in agricultural practices has led to environmental toxicity and human health issues .
准备方法
Methomyl is synthesized using methylthio acetaldoxime as a raw material. The methylthio acetaldoxime reacts with methyl isocyanate under controlled conditions to produce methomyl . Industrial production methods involve optimizing reaction conditions to ensure high yield and purity while minimizing equipment blockage and waste treatment difficulties .
化学反应分析
Methomyl undergoes various chemical reactions, including:
Photocatalytic Degradation: Methomyl can be degraded via photocatalytic reactions, producing various intermediate compounds.
Common reagents and conditions used in these reactions include alkaline solutions, oxidizing agents, and photocatalysts. The major products formed from these reactions are methomyl oxime, methylamine, and other degradation intermediates .
科学研究应用
Methomyl has several scientific research applications, including:
作用机制
Methomyl exerts its effects by inhibiting the enzyme acetylcholinesterase at nerve junctions, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This inhibition disrupts normal nerve function, causing paralysis and death in insects . The molecular targets involved in this mechanism are acetylcholinesterase and the acetylcholine receptors .
相似化合物的比较
Methomyl is similar to other oxime carbamate insecticides, such as aldicarb and thiocarboxime . Compared to these compounds, methomyl has a broader spectrum of activity and a shorter residual period, making it a more effective and environmentally friendly option . its high toxicity to non-target organisms and potential for environmental contamination highlight the need for careful management and regulation .
属性
CAS 编号 |
19928-37-1 |
|---|---|
分子式 |
C5H10N2O2S |
分子量 |
162.21 g/mol |
IUPAC 名称 |
methyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |
InChI 键 |
UHXUZOCRWCRNSJ-DAXSKMNVSA-N |
手性 SMILES |
C/C(=N/OC(=O)NC)/SC |
规范 SMILES |
CC(=NOC(=O)NC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)


![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
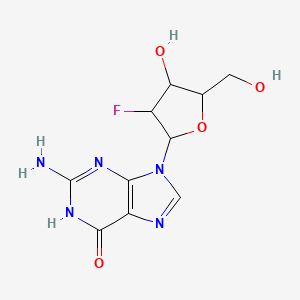
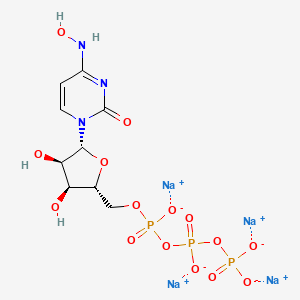
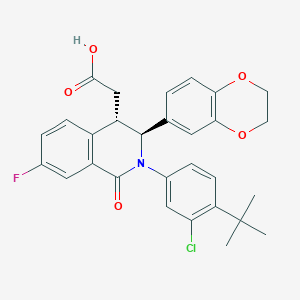

![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
![2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate](/img/structure/B11929734.png)
